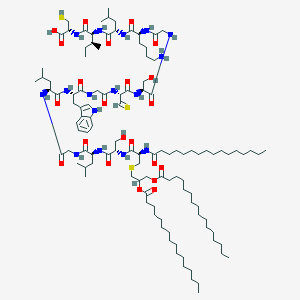
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1)
Vue d'ensemble
Description
“2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1)” is also known as Thallium (III) trifluoroacetate . It is an oxidizing agent used in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds .
Chemical Reactions Analysis
Thallium (III) trifluoroacetate is used in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds . It has been used in the formation and characterization of the radical cation of pentamethylbenzyl trifluoroacetate from the oxidation of hexamethyl (Dewar benzene) by thallium (III) trifluoroacetate in trifluoroacetic acid .Applications De Recherche Scientifique
Chemical Properties
Thallium(III) trifluoroacetate has the molecular formula C__6F__9O__6Tl and a molecular weight of 543.43 . It appears as a white to light yellow to light orange powder or crystal . It is air sensitive and hygroscopic .
Safety and Handling
Thallium(III) trifluoroacetate is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using protective gloves and clothing, and respiratory protection .
Oxidizing Agent
Thallium(III) trifluoroacetate is used as an oxidizing agent . Oxidizing agents are substances that can accept electrons from another substance, and are crucial in many chemical reactions.
Synthesis of S-Substituted Cysteine Peptides
One of the key applications of Thallium(III) trifluoroacetate is in the synthesis of S-substituted cysteine peptides . These peptides have various applications in biological research and drug development.
Formation of Disulfide Bonds in Proteins
Thallium(III) trifluoroacetate is also used in the formation of disulfide bonds in proteins . Disulfide bonds are important for the stability and function of many proteins.
Commercial Availability
Thallium(III) trifluoroacetate is commercially available and can be purchased from various chemical suppliers . It is typically sold in solid form and is stored under inert gas .
Mécanisme D'action
Target of Action
The primary targets of Thallium(III) trifluoroacetate are cysteine peptides and proteins containing disulfide bonds . These targets play crucial roles in various biological processes, including protein folding and stability, redox regulation, and signal transduction.
Mode of Action
Thallium(III) trifluoroacetate acts as an oxidizing agent . It interacts with its targets by promoting the formation of disulfide bonds in cysteine peptides and proteins. This interaction leads to changes in the structure and function of these peptides and proteins.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thallium(III) trifluoroacetate is currently limited. Given its use in laboratory settings, it’s crucial to handle this compound with care due to its high toxicity .
Result of Action
The molecular and cellular effects of Thallium(III) trifluoroacetate’s action are primarily related to its role as an oxidizing agent. By promoting the formation of disulfide bonds, it can alter the structure and function of cysteine peptides and proteins . These changes can have significant effects at the molecular and cellular levels, influencing various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thallium(III) trifluoroacetate. For instance, it is stable in air but soluble in water, where it decomposes . Therefore, it’s important to store this compound under appropriate conditions (e.g., at 2-8°C ) to maintain its stability and effectiveness.
Safety and Hazards
Propriétés
IUPAC Name |
thallium(3+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNNUKOUQCMSG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066912 | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS] | |
| Record name | Thallium trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thallium(III) trifluoroacetate | |
CAS RN |
23586-53-0 | |
| Record name | Thallium trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023586530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















